molecular formula C11H11F2N5O3 B5012432 5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B5012432
M. Wt: 299.23 g/mol
InChI Key: SIGMTRSOOHBYMR-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . In your compound, there are additional functional groups attached to the pyrazole ring, including a carboxylic acid group (-COOH), an amino group (-NH2), and a difluoroethyl group (-CHF2).


Molecular Structure Analysis

The molecular structure of your compound would be largely determined by the pyrazole ring, which is a planar, aromatic ring. The presence of the carboxylic acid, amino, and difluoroethyl groups would add additional complexity to the structure and could potentially influence its reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in water . The difluoroethyl group could potentially increase its lipophilicity, which could influence its distribution in the body if it is biologically active.

Properties

IUPAC Name

5-[[2-(2,2-difluoroethyl)pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N5O3/c1-17-9(6(4-15-17)11(20)21)10(19)16-8-2-3-14-18(8)5-7(12)13/h2-4,7H,5H2,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGMTRSOOHBYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=NN2CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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